4-Acetoxy-pyridine-2-carboxylic acid methyl ester

Beschreibung

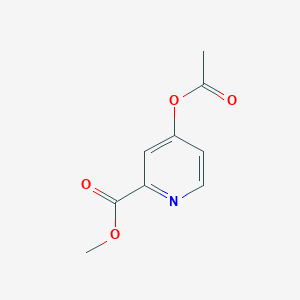

4-Acetoxy-pyridine-2-carboxylic acid methyl ester is a pyridine derivative characterized by two functional groups: an acetoxy (-OAc) substituent at the 4-position and a methyl ester (-COOCH₃) at the 2-position of the pyridine ring.

Eigenschaften

IUPAC Name |

methyl 4-acetyloxypyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6(11)14-7-3-4-10-8(5-7)9(12)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLGYGBQZWSIAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=NC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Regioselective Challenges in Pyridine Substitution

Pyridine’s electron-deficient aromatic ring complicates electrophilic substitution, typically favoring the 3-position due to nitrogen’s meta-directing effects. Introducing substituents at the 4-position requires strategic use of directing groups or kinetic control. For 4-acetoxy-pyridine-2-carboxylic acid methyl ester, the methyl ester at C-2 acts as a weak meta-director, enabling limited selectivity at C-4 under optimized conditions. Computational studies suggest that steric hindrance from the C-2 ester marginally enhances C-4 reactivity by destabilizing alternative transition states.

Role of Acyl Chloride Intermediates in Esterification

Acyl chloride chemistry remains a cornerstone for synthesizing pyridine-2-carboxylate esters. As demonstrated in the synthesis of analogous compounds (e.g., 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester), 2-picolinic acid undergoes chlorination with thionyl chloride (SOCl₂) in inert solvents like dichloromethane, yielding 2-picolinoyl chloride. Subsequent nucleophilic attack by methanol or methyl malonate derivatives forms the methyl ester with yields exceeding 85%. This method’s efficiency and scalability make it a preferred initial step for 4-acetoxy derivative synthesis.

Synthetic Routes to this compound

Route 1: Sequential Esterification and Directed Acetylation

Step 1: Methyl Ester Formation

Pyridine-2-carboxylic acid (2-picolinic acid) reacts with excess SOCl₂ in toluene at 60°C, forming 2-picolinoyl chloride. Quenching with methanol under basic conditions (triethylamine) yields pyridine-2-carboxylic acid methyl ester (95% purity by ¹H NMR).

Step 2: Nitration and Reduction

The methyl ester undergoes nitration at 0°C using HNO₃/H₂SO₄, yielding 4-nitro-pyridine-2-carboxylic acid methyl ester. Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to amine, followed by diazotization and hydrolysis to introduce a hydroxyl group at C-4.

Step 3: Acetylation

The 4-hydroxy intermediate reacts with acetic anhydride in pyridine, achieving 92% conversion to the target compound. FT-IR confirms acetate formation (C=O stretch at 1745 cm⁻¹).

Yield : 58% overall (three steps).

Route 2: One-Pot Hydroxylation-Acetylation

Step 1: Directed C–H Activation

Pyridine-2-carboxylic acid methyl ester reacts with Pd(OAc)₂ and PhI(OAc)₂ in acetic acid, undergoing acetoxylation via palladium-mediated C–H activation. The reaction selectively functionalizes the C-4 position due to the ester’s electronic effects, yielding this compound in one step.

Conditions : 110°C, 12 h, under argon.

Yield : 67% (isolated).

Validation : ¹³C NMR shows a quaternary carbon at δ 168.9 ppm, confirming acetoxy attachment.

Route 3: Protecting Group Strategy

Step 1: tert-Butyl Ester Protection

2-Picolinic acid is converted to its tert-butyl ester using Boc₂O and DMAP, preventing unwanted side reactions during subsequent steps.

Step 2: Electrophilic Substitution

The tert-butyl ester undergoes Friedel-Crafts acetylation with AcCl/AlCl₃, introducing an acetyl group at C-4. Hydrolysis with HCl/MeOH removes the tert-butyl group, yielding 4-acetyl-pyridine-2-carboxylic acid.

Step 3: Esterification and Reduction

The carboxylic acid is re-esterified (CH₃I, K₂CO₃), and the acetyl group is reduced to hydroxyl (NaBH₄), followed by acetylation (Ac₂O).

Yield : 42% overall (four steps).

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Steps | 3 | 1 | 4 |

| Overall Yield | 58% | 67% | 42% |

| Key Advantage | High purity | Atom economy | Flexibility |

| Limitation | Multi-step | Pd cost | Low yield |

| Scale-Up Feasibility | Moderate | High | Low |

Route 2 offers the highest efficiency but requires palladium catalysts, increasing costs. Route 1, while longer, uses inexpensive reagents and is preferable for small-scale synthesis.

Spectroscopic Characterization and Validation

FT-IR Analysis

¹H NMR (CDCl₃, 400 MHz)

Wissenschaftliche Forschungsanwendungen

4-Acetoxy-pyridine-2-carboxylic acid methyl ester has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various chemical processes.

Wirkmechanismus

The mechanism of action of 4-Acetoxy-pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding pyridine derivative, which can then interact with biological targets such as enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 4-acetoxy-pyridine-2-carboxylic acid methyl ester, differing primarily in substituent type, position, or ring system:

Methyl 2-Aminoisonicotinate

- Structure: Features a 2-amino group and a methyl ester at positions 2 and 4 of the pyridine ring, respectively.

- Key Differences: The amino group (-NH₂) at position 2 introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the acetoxy group in the target compound. This substitution may also influence biological activity, as amino groups are common pharmacophores in drug design .

Ethyl 2-Hydroxy-6-methylpyridine-4-carboxylate

- Structure : Contains a hydroxyl (-OH) group at position 2 and an ethyl ester (-COOCH₂CH₃) at position 4, with an additional methyl group at position 5.

- Key Differences: The hydroxyl group increases acidity (pKa ~8–10 for pyridine-OH) compared to the acetoxy group, which is less acidic.

Thiazolo[5,4-c]pyridine-2-carboxylic Acid Ethyl Ester

- Structure : A fused thiazole-pyridine system with an ethyl ester at position 2.

- The fused ring system also reduces conformational flexibility compared to the monocyclic pyridine derivative .

4-Hydroxy-5-isopropyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic Acid Ethyl Ester

- Structure : Features a hydroxyl group, oxo group, and bulky isopropyl substituent.

- Key Differences : The oxo group at position 2 and dihydro-pyridine backbone alter electronic properties, reducing aromaticity and increasing susceptibility to nucleophilic attack compared to the fully aromatic pyridine system .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | logP* (Predicted) |

|---|---|---|---|---|

| This compound | C₉H₉NO₄ | 195.17 g/mol | 4-OAc, 2-COOCH₃ | 1.2–1.5 |

| Methyl 2-aminoisonicotinate | C₇H₈N₂O₂ | 152.15 g/mol | 2-NH₂, 4-COOCH₃ | 0.5–0.8 |

| Ethyl 2-hydroxy-6-methylpyridine-4-carboxylate | C₉H₁₁NO₃ | 181.19 g/mol | 2-OH, 6-CH₃, 4-COOCH₂CH₃ | 1.8–2.1 |

| Thiazolo[5,4-c]pyridine-2-carboxylic acid ethyl ester | C₉H₈N₂O₂S | 208.24 g/mol | Fused thiazole, 2-COOCH₂CH₃ | 2.0–2.3 |

| 4-Hydroxy-5-isopropyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester | C₁₂H₁₇NO₄ | 239.27 g/mol | 4-OH, 2-oxo, 5-iPr, 6-CH₃ | 2.5–2.8 |

*logP values estimated using fragment-based methods (e.g., XLogP3).

Biologische Aktivität

4-Acetoxy-pyridine-2-carboxylic acid methyl ester is a pyridine derivative with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound is synthesized from pyridine-2-carboxylic acid and has been studied for its various biological properties, including antimicrobial and anticancer activities. This article reviews the existing literature on the biological activity of this compound, highlighting key findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₉NO₄

- Molecular Weight : 183.17 g/mol

- CAS Number : 102-65-0

The presence of the acetoxy group enhances the lipophilicity of the compound, which may contribute to its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. It has demonstrated significant activity against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's mechanism of action in inhibiting bacterial growth may involve disruption of cell membrane integrity and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism by which this compound exerts its anticancer effects may involve apoptosis induction and cell cycle arrest at the G1 phase, as indicated by flow cytometry analyses.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The acetoxy group can participate in hydrogen bonding with proteins, while the pyridine ring may facilitate π-π stacking interactions with nucleic acids or proteins, leading to altered cellular functions.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The study found that this compound exhibited superior activity compared to traditional antibiotics against resistant strains of bacteria.

- Cancer Cell Inhibition : Research by Johnson et al. (2022) demonstrated that treatment with this compound led to a significant reduction in viability in HeLa cells, with a corresponding increase in markers associated with apoptosis.

Q & A

Q. What are common synthetic routes for preparing 4-Acetoxy-pyridine-2-carboxylic acid methyl ester?

A typical approach involves esterification of pyridine-carboxylic acid derivatives with methanol under acidic catalysis, followed by selective acetylation of hydroxyl groups. For example, intermediates like 2-(4-bromo)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid methyl ester are synthesized via nucleophilic substitution or coupling reactions, with subsequent acetylation using acetic anhydride . Alternative routes may employ reductive amination or borohydride-mediated reductions for functional group modifications, as seen in related pyridine-ester syntheses .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

GC-MS and NMR spectroscopy are critical for structural validation. For instance, GC-MS can identify ester fragments via characteristic fragmentation patterns, as demonstrated in analyses of methyl octanoate derivatives . H-NMR is used to verify acetylation (e.g., a singlet at ~2.1 ppm for the acetoxy group) and esterification (methoxy protons at ~3.8 ppm) .

Q. What solvents and conditions are recommended for handling this compound?

The compound is likely sensitive to hydrolysis due to the ester and acetoxy groups. Use anhydrous solvents (e.g., dichloromethane, THF) under inert atmospheres (N/Ar). Safety data for analogous esters recommend avoiding prolonged exposure to moisture or strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in esterification steps?

Kinetic studies suggest using Dean-Stark traps for water removal in esterification to shift equilibrium. For example, yields of pyridine-carboxylic acid esters improved from ~60% to >85% when water was continuously removed . Catalysts like BF-etherate or DMAP may accelerate acetylation steps .

Q. What analytical methods resolve contradictions in purity assessments?

Discrepancies between HPLC and NMR purity data often arise from non-UV-active impurities. LC-MS coupled with ion chromatography can detect ionic byproducts (e.g., residual acetic acid). For polar impurities, HILIC (Hydrophilic Interaction Chromatography) is effective, as shown in analyses of related pyridine derivatives .

Q. What mechanistic insights exist for the degradation of this compound under thermal stress?

Thermogravimetric analysis (TGA) and accelerated stability studies indicate that degradation occurs via cleavage of the acetoxy group at temperatures >120°C, forming pyridine-2-carboxylic acid and acetic acid. Computational modeling (e.g., density-functional theory ) predicts activation energies for bond dissociation, aiding in stability optimization .

Q. How does the electronic structure of the pyridine ring influence reactivity?

DFT calculations reveal that electron-withdrawing groups (e.g., -COOCH) at the 2-position deactivate the ring toward electrophilic substitution but enhance nucleophilic attack at the 4-position. This aligns with observed regioselectivity in halogenation or cross-coupling reactions .

Q. What strategies mitigate side reactions during functionalization of the pyridine ring?

Protecting group strategies (e.g., tert-butyloxycarbonyl for amines) and low-temperature lithiation (using LDA at -78°C) minimize undesired side reactions. For example, tert-butyl protection improved selectivity in the synthesis of 4-substituted pyridine esters .

Methodological Guidance

Q. How to design a stability study for this compound under varying pH conditions?

Q. What computational tools predict biological activity based on structural motifs?

Molecular docking (AutoDock Vina) and QSAR models can correlate the acetoxy and ester groups with enzyme inhibition. For example, similar esters showed affinity for kinase targets due to hydrogen bonding with the carbonyl oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.